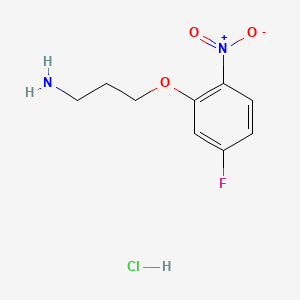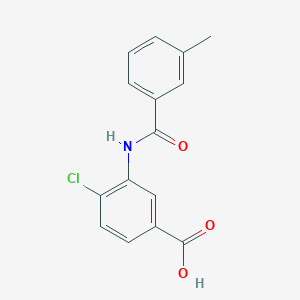
4-(Piperidin-4-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-yl)-1H-indole is an organic compound that features a piperidine ring attached to an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole and piperidine as the primary starting materials.
Nucleophilic Substitution: The indole undergoes a nucleophilic substitution reaction where the piperidine ring is introduced at the 4-position of the indole.
Catalysts and Solvents: Common catalysts include palladium or copper-based catalysts, and solvents such as dimethylformamide (DMF) or toluene are often used.
Reaction Conditions: The reaction is typically carried out under reflux conditions with temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing large-scale batch reactors to handle the reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions include:
N-oxides: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Indoles: From various substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing compounds with anti-inflammatory, anti-cancer, and neuroprotective properties.
Biological Studies: Used as a probe in biological assays to study receptor-ligand interactions.
Material Science: Investigated for its use in organic electronics and as a building block in the synthesis of novel materials.
Chemical Biology: Employed in the synthesis of bioactive molecules and as a scaffold in combinatorial chemistry.
Wirkmechanismus
The mechanism by which 4-(Piperidin-4-yl)-1H-indole exerts its effects involves:
Molecular Targets: It interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperidin-4-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
4-(Piperidin-4-yl)-1H-benzimidazole: Contains a benzimidazole core.
4-(Piperidin-4-yl)-1H-quinoline: Features a quinoline ring.
Uniqueness
4-(Piperidin-4-yl)-1H-indole is unique due to its indole core, which is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This makes it a versatile scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C13H16N2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2 |
InChI-Schlüssel |
CXKVBJWYKLHQNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C3C=CNC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



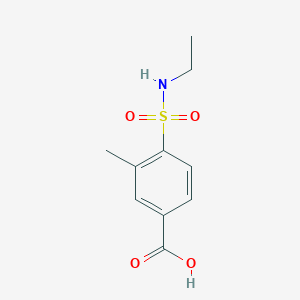
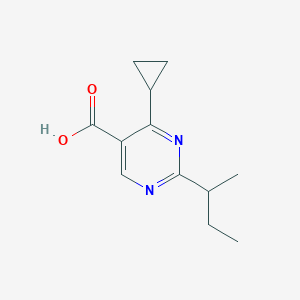
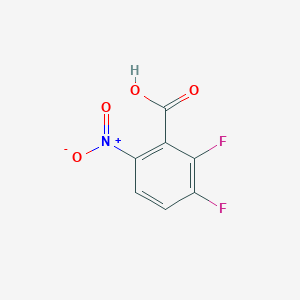

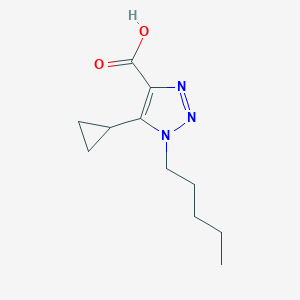
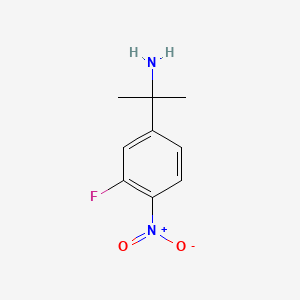
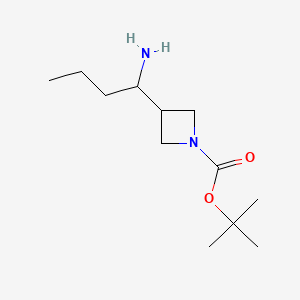
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)

